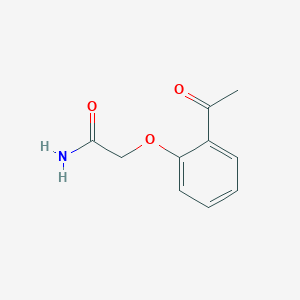

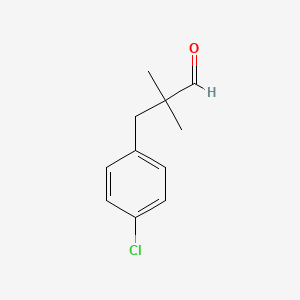

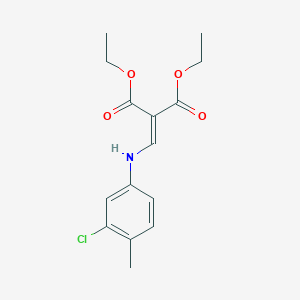

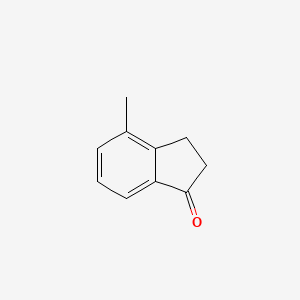

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate" is a derivative of diethyl malonate, which is a key intermediate in various chemical syntheses. Diethyl malonate itself is a diester of malonic acid and is known for its utility in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of diethyl malonate derivatives can be achieved through various methods. For instance, the reaction of palladium diacetate, triethylamine, ethyl chlorocarbonate, and carbon monoxide in acetonitrile at room temperature yields diethyl malonate in good yield, as demonstrated in one study . Another paper describes the synthesis of a related compound, Diethyl 2-(2-chloronicotinoyl)malonate, using 2-chloronicotinic acid through a two-step process with an overall yield of 83.3% . These methods highlight the versatility and accessibility of diethyl malonate derivatives.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structure of a similar compound, diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate, shows a strong conjugating effect along the molecule and significant coplanarity of the nitro group, five-membered-ring, methylene, and one ester arm of the malonate . This suggests that the molecular structure of "Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate" would also exhibit similar intramolecular interactions and coplanarity.

Chemical Reactions Analysis

Diethyl malonate derivatives can undergo various chemical reactions, including C-alkylation. For instance, the C-alkylation of nitroso chlorides with diethyl malonate in the presence of anhydrous K2CO3 at room temperature results in the formation of α-substituted oximes with diethyl malonate moieties in yields ranging from 20 to 90% . This indicates that "Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate" could potentially be used in similar alkylation reactions to yield novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives are influenced by their molecular structure. The presence of substituents such as chloro and nitro groups can affect the strength of hydrogen bonding and other non-covalent interactions within the crystal lattice . These interactions can, in turn, influence properties such as solubility, melting point, and reactivity. The specific properties of "Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate" would depend on its exact molecular conformation and the nature of its substituents.

Scientific Research Applications

Supramolecular Assembly Formation

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate (DAM) derivatives play a significant role in forming supramolecular assemblies through non-covalent interactions. Studies of DAM derivatives have revealed the presence of strong intramolecular N–H⋯O hydrogen bonding, forming graph-set motif S11 (6). These interactions are influenced by chloro and nitro substitutions, impacting the molecular conformation and bonding strengths. Such insights are crucial in understanding the compound's role in molecular assembly and design (Shaik, Angira, & Thiruvenkatam, 2019).

Synthesis and Applications in Polymerization

This compound is also significant in the synthesis of various quinoline derivatives, which have biological activities like antiviral, immunosuppressive, and anticancer properties. The method of synthesizing this compound at room temperature offers potential for industrial-scale production, particularly for its application in the synthesis of biological active compounds (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018). Additionally, its use as an initiator in polymerization of methyl methacrylate at room temperature with high yields signifies its relevance in polymer science (Bıçak & Özeroğlu, 2001).

Role in Synthesis of Small Molecule Anticancer Drugs

The compound also serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its nitrogen-containing water-soluble carboxylic acid feature is particularly significant in the development of new anticancer treatments. The development of efficient and rapid synthesis methods for such intermediates is crucial for advancing cancer therapy (Xiong et al., 2018).

Catalytic Applications in Polymerization

Furthermore, the compound has applications in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. Al complexes bearing derivatives of this compound have shown high catalytic activity and efficiency, demonstrating its potential in the field of catalytic polymerization (Chang et al., 2019).

Safety and Hazards

properties

IUPAC Name |

diethyl 2-[(3-chloro-4-methylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBWDWUCUPQEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=C(C=C1)C)Cl)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428460 |

Source

|

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate | |

CAS RN |

103976-11-0 |

Source

|

| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)